![molecular formula C56H112NO8P B3044088 1,2-Ditetracosanoyl-sn-glycero-3-phosphocholine CAS No. 91742-11-9](/img/structure/B3044088.png)
1,2-Ditetracosanoyl-sn-glycero-3-phosphocholine
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Ditetracosanoyl-sn-glycero-3-phosphocholine is carried out in accordance with internationally recognized requirements for the development and production of reference standards . It is produced for research use and is not intended for diagnostic or therapeutic use .Molecular Structure Analysis
The molecular formula of 1,2-Ditetracosanoyl-sn-glycero-3-phosphocholine is C32H66NO7P . Its average mass is 607.843 Da and its monoisotopic mass is 607.457703 Da .Scientific Research Applications
Lipid Analysis and Characterization
1,2-Ditetracosanoyl-sn-glycero-3-phosphocholine and similar phospholipids have been studied for their unique properties and compositions. Dasgupta et al. (1987) explored unusual branched and unsaturated phospholipid molecular species, including 1,2-ditetracosanoyl-sn-glycero-3-phosphocholine, using high-performance liquid chromatography and fast atom bombardment mass spectrometry (Dasgupta et al., 1987).
Bicelle Formation for Structural Biology
The formation of bicelles, which are bilayered micelles, using phospholipids like 1,2-ditetracosanoyl-sn-glycero-3-phosphocholine, has been examined for their potential in molecular biophysics. Wu et al. (2010) researched the stability and utility of isotropically tumbling bicelle systems in various conditions, providing insight into the structural biology applications of these phospholipids (Wu et al., 2010).
Phospholipid Additives in Electrophoresis
Phospholipids, including variants of 1,2-ditetracosanoyl-sn-glycero-3-phosphocholine, have been used to enhance the separation of molecules in electrophoresis. Luo et al. (2010) demonstrated the use of phospholipid additives in capillary electrophoresis to improve the separation efficiency of glycans, showcasing the versatility of these compounds in analytical chemistry (Luo et al., 2010).
Polymerized Liposomes and Biomedical Applications
Phospholipids like 1,2-ditetracosanoyl-sn-glycero-3-phosphocholine have been utilized in the creation of polymerized liposomes. Sadownik et al. (1986) discussed the synthesis of polymerized liposomes using similar phospholipids, highlighting their potential in biomechanistic studies and drug delivery applications (Sadownik et al., 1986).
Enzymatic Synthesis and Modification
The enzymatic modification of phospholipids, including 1,2-ditetracosanoyl-sn-glycero-3-phosphocholine, has been a subject of research. Blasi et al. (2006) explored the enzymatic deacylation of these phospholipids, suggesting their utility in the synthesis of structured phospholipids (Blasi et al., 2006).
properties
IUPAC Name |
[(2R)-2,3-di(tetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H112NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-53H2,1-5H3/t54-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAMGMFHUNHBEM-AXAMJWTMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H112NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801102132 | |
Record name | 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801102132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
958.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(24:0/24:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Ditetracosanoyl-sn-glycero-3-phosphocholine | |
CAS RN |
91742-11-9 | |
Record name | 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91742-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801102132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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